1-benzyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
1-benzyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one is a compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities. The trifluoromethyl group in this compound enhances its chemical stability and lipophilicity, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one typically involves the following steps:
Formation of the benzimidazole core: This can be achieved through a condensation reaction between o-phenylenediamine and a suitable carboxylic acid or its derivatives.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
1-benzyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-benzyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 1-benzyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
1-benzyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one can be compared with other similar compounds such as:
- 6-(trifluoromethyl)-2-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-1H-benzo[d]imidazole .
- 4-bromo-6-(trifluoromethyl)-2-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-1H-benzo[d]imidazole .
These compounds share the benzimidazole core and the trifluoromethyl group but differ in their substituents, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C15H11F3N2O |
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Molecular Weight |
292.26 g/mol |
IUPAC Name |
3-benzyl-6-(trifluoromethyl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C15H11F3N2O/c16-15(17,18)11-6-7-13-12(8-11)19-14(21)20(13)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,21) |
InChI Key |
KJGSMBYKAQHDEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C(F)(F)F)NC2=O |
Origin of Product |
United States |
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